molecular formula C14H14F3N3O2S B7101907 N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B7101907
M. Wt: 345.34 g/mol
InChI Key: WNVQUHFEDVOZQL-UHFFFAOYSA-N
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Description

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide is a complex chemical compound known for its unique structural properties and potential applications in various fields including chemistry, biology, medicine, and industry. The trifluoromethyl and imidazol groups in its structure impart significant chemical stability and biological activity, making it a compound of considerable interest.

Properties

IUPAC Name

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)12-7-18-13(20-12)8-19-23(21,22)11-5-4-9-2-1-3-10(9)6-11/h4-7,19H,1-3,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVQUHFEDVOZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=NC=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step chemical process. The synthesis typically starts with the preparation of the indene sulfonamide core, followed by the introduction of the imidazol and trifluoromethyl groups via specific reagents and catalysts. Key steps involve:

  • Formation of the indene sulfonamide: : This usually involves sulfonylation reactions with sulfonyl chlorides.

  • Addition of the imidazol group: : This step often uses imidazole derivatives under controlled conditions to ensure proper attachment.

  • Introduction of the trifluoromethyl group: : This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process with necessary adjustments for yield optimization, cost efficiency, and environmental considerations. Continuous flow reactors and advanced catalytic systems might be employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the sulfonamide group or the imidazole ring, leading to sulfone or imidazole oxide derivatives.

  • Reduction: : Reduction reactions can target the trifluoromethyl group or the sulfonamide to yield corresponding amines or reduced sulfonyl derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution can occur, especially on the imidazole ring, where various functional groups can be introduced.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation with palladium on carbon or chemical reduction using lithium aluminum hydride.

  • Substitution: : Halogenation followed by nucleophilic substitution using reagents such as sodium azide or organolithium compounds.

Major Products

The major products depend on the specific reactions. For oxidation, sulfone derivatives are common. Reduction typically yields amines, and substitution reactions result in various functionalized imidazole derivatives.

Scientific Research Applications

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide has been explored in:

  • Chemistry: : As a building block for more complex molecules and in studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Potential therapeutic agent due to its bioactive properties, possibly in anti-inflammatory or anticancer research.

  • Industry: : Could be used in developing new materials with specific properties due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors that have binding sites complementary to the trifluoromethyl and imidazol groups.

  • Pathways Involved: : Could interfere with enzyme activity, leading to inhibition of biochemical pathways essential for cell function, or modulate receptor activity, affecting cell signaling pathways.

Comparison with Similar Compounds

Compared to other sulfonamide or imidazole derivatives, N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-2,3-dihydro-1H-indene-5-sulfonamide stands out due to its trifluoromethyl group, which enhances its stability and biological activity.

Similar Compounds

  • Benzimidazole derivatives: : Known for their broad spectrum of biological activities.

  • Trifluoromethyl sulfonamides: : Often investigated for their medicinal chemistry applications.

Hope this detailed overview gives you a comprehensive understanding of this intriguing compound

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